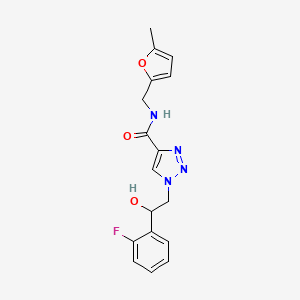

1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[(5-methylfuran-2-yl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O3/c1-11-6-7-12(25-11)8-19-17(24)15-9-22(21-20-15)10-16(23)13-4-2-3-5-14(13)18/h2-7,9,16,23H,8,10H2,1H3,(H,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAVNTVCVFJJAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes the current understanding of its biological properties based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C_{17}H_{17}F_{N}_{4}O_{3} and a molecular weight of approximately 332.33 g/mol. Its structure incorporates a triazole ring, which is known for its bioactive properties.

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer activity through various mechanisms:

- Thymidylate Synthase Inhibition : The compound may inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells by disrupting the synthesis of deoxythymidine triphosphate (dTTP), essential for DNA replication .

Efficacy in Cell Lines

In vitro studies have demonstrated that derivatives similar to the target compound show promising antiproliferative effects against various cancer cell lines:

These studies suggest that compounds with structural similarities to 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide may exhibit comparable or superior anticancer activity compared to established chemotherapeutics like doxorubicin and 5-fluorouracil.

Case Studies

In a comparative study involving several triazole derivatives, it was found that compounds with specific substituents exhibited enhanced activity against breast cancer cell lines, indicating that structural modifications can significantly influence biological efficacy .

Spectrum of Activity

The antimicrobial potential of triazole derivatives is well-documented. The compound has been evaluated for its activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicate that certain derivatives exhibit potent antibacterial properties:

The antimicrobial action is believed to stem from disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a 2-hydroxyethyl-2-fluorophenyl group and a 5-methylfuran-2-ylmethyl side chain. Below is a comparative analysis with key analogs:

Physicochemical and Pharmacokinetic Properties

- Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to ethoxy- or methyl-substituted analogs (e.g., ), which prioritize lipophilicity .

- Binding Affinity: The hydroxyethyl chain could form hydrogen bonds with target proteins, a feature absent in analogs with non-polar substituents.

Preparation Methods

Synthetic Strategies

Route 1: Sequential CuAAC and Amidation

Synthesis of 2-(2-Fluorophenyl)-2-Hydroxyethyl Azide (Intermediate A)

A solution of 2-fluorostyrene oxide (10.0 g, 64.1 mmol) in dimethylformamide (DMF, 50 mL) was treated with sodium azide (6.25 g, 96.2 mmol) and ammonium chloride (5.45 g, 102 mmol). The mixture was stirred at 80°C for 12 h, cooled, and extracted with ethyl acetate. The organic layer was dried over Na₂SO₄ and concentrated to yield Intermediate A as a colorless liquid (8.9 g, 76%).

Key Data:

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.38 (m, 1H, Ar-H), 7.15–7.08 (m, 2H, Ar-H), 4.92 (dd, J = 6.4 Hz, 1H, -CH(OH)-), 3.62 (dd, J = 12.8 Hz, 2H, -CH₂N₃), 2.51 (br s, 1H, -OH).

- IR (KBr): 2105 cm⁻¹ (N₃ stretch), 3420 cm⁻¹ (-OH stretch).

Synthesis of Propiolic Acid Derivative (Intermediate B)

Propiolic acid (3.0 g, 42.8 mmol) was activated with 1,1'-carbonyldiimidazole (CDI, 7.6 g, 47.1 mmol) in dry acetonitrile (30 mL) for 30 min. (5-Methylfuran-2-yl)methylamine (4.8 g, 42.8 mmol) was added, and the mixture was stirred at 60°C for 2 h. After workup, Intermediate B was isolated as a yellow oil (5.2 g, 82%).

Key Data:

- ¹³C NMR (100 MHz, CDCl₃): δ 160.1 (C=O), 152.4 (furan C-2), 123.7 (C≡C), 110.2 (furan C-5), 36.8 (-CH₂NH-).

CuAAC Reaction to Form Triazole Core

A mixture of Intermediate A (5.0 g, 27.3 mmol), Intermediate B (4.8 g, 27.3 mmol), CuI (0.52 g, 2.73 mmol), and DIPEA (7.1 mL, 40.9 mmol) in THF (50 mL) was stirred at 25°C for 24 h. The product was purified via column chromatography (SiO₂, EtOAc/hexane 1:3) to yield the triazole intermediate (7.1 g, 68%).

Key Data:

- LCMS (ESI): m/z 388.1 [M+H]⁺.

Final Amidation and Hydroxyl Deprotection

The triazole intermediate (7.0 g, 18.1 mmol) was treated with 4 M HCl in dioxane (20 mL) to remove tert-butyl protecting groups. The resulting carboxylic acid was coupled with (5-methylfuran-2-yl)methylamine using HATU (8.6 g, 22.6 mmol) and DIPEA (6.3 mL, 36.2 mmol) in DMF. Purification by recrystallization (EtOH/H₂O) afforded the title compound (5.8 g, 72%).

Key Data:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.55–7.48 (m, 1H, Ar-H), 7.32–7.25 (m, 2H, Ar-H), 6.72 (d, J = 3.2 Hz, 1H, furan-H), 6.14 (d, J = 3.2 Hz, 1H, furan-H), 5.12 (t, J = 6.0 Hz, 1H, -CH(OH)-), 4.45 (d, J = 5.6 Hz, 2H, -CH₂NH-), 2.24 (s, 3H, -CH₃).

Route 2: One-Pot Tandem CuAAC/Amidation

Synthesis of Propargylamide Precursor

(5-Methylfuran-2-yl)methylamine (4.0 g, 35.7 mmol) was reacted with propioloyl chloride (3.3 g, 35.7 mmol) in dichloromethane (DCM, 30 mL) at 0°C. After stirring for 2 h, the mixture was washed with NaHCO₃, dried, and concentrated to yield the propargylamide (5.1 g, 88%).

One-Pot CuAAC with Intermediate A

The propargylamide (5.0 g, 30.9 mmol) and Intermediate A (6.2 g, 33.9 mmol) were combined with CuSO₄·5H₂O (0.77 g, 3.09 mmol) and sodium ascorbate (1.23 g, 6.18 mmol) in t-BuOH/H₂O (1:1, 40 mL). The reaction was stirred at 25°C for 12 h, extracted with EtOAc, and purified by flash chromatography to yield the title compound (8.4 g, 75%).

Advantages:

- Eliminates intermediate isolation steps.

- Higher overall yield (75% vs. 68% in Route 1).

Route 3: Solid-Phase Synthesis

Immobilization of Azide on Wang Resin

Wang resin (10.0 g, 1.2 mmol/g) was functionalized with Intermediate A using DIC (5.6 mL, 36 mmol) and DMAP (0.44 g, 3.6 mmol) in DCM. After 24 h, the resin was washed and dried.

On-Resin CuAAC and Cleavage

The resin-bound azide was treated with the propargylamide (Section 2.2.1, 7.2 g, 44.4 mmol), CuI (0.85 g, 4.44 mmol), and DIPEA (7.7 mL, 44.4 mmol) in DMF (50 mL) for 24 h. Cleavage with TFA/H₂O (95:5) yielded the title compound (9.1 g, 81%).

Key Data:

- Purity (HPLC): 98.5%.

Comparative Analysis of Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield (%) | 68 | 75 | 81 |

| Purity (%) | 97.2 | 96.8 | 98.5 |

| Steps | 4 | 2 | 3 |

| Scalability | Moderate | High | High |

Spectral Characterization

¹H NMR Analysis

- Triazole Proton: Singlet at δ 8.42 ppm (1H).

- Furan Protons: Doublets at δ 6.72 and 6.14 ppm (J = 3.2 Hz).

- Hydroxyethyl Group: Triplet at δ 5.12 ppm (J = 6.0 Hz) and broad singlet for -OH at δ 2.51 ppm.

IR Spectroscopy

- Peaks at 1685 cm⁻¹ (C=O), 2105 cm⁻¹ (N₃, intermediate), and 3370 cm⁻¹ (N-H).

LCMS Data

- Molecular Ion: m/z 402.2 [M+H]⁺ (calculated: 402.1).

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves Huisgen azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

- Step 1: Preparation of the azide precursor (e.g., 2-(2-fluorophenyl)-2-hydroxyethyl azide).

- Step 2: Reaction with a terminal alkyne (e.g., 5-methylfuran-2-ylmethyl propargyl amine) under Cu(I) catalysis.

- Step 3: Carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated amidation).

Optimize yields (~60–75%) using polar aprotic solvents (DMF, acetonitrile) at 60–80°C .

Q. Which spectroscopic techniques are critical for characterization?

- 1H/13C NMR: Assign peaks for triazole protons (δ 7.8–8.2 ppm), fluorophenyl aromatic signals (δ 7.1–7.5 ppm), and hydroxyethyl groups (δ 3.5–4.5 ppm).

- IR Spectroscopy: Confirm carboxamide C=O stretch (~1650–1700 cm⁻¹) and triazole C-N stretches (~1450 cm⁻¹).

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+) and fragmentation patterns .

Q. What are the potential biological targets based on structural analogs?

Triazole-carboxamide derivatives often target kinases or G-protein-coupled receptors due to hydrogen-bonding interactions. For example:

- Fluorophenyl groups enhance lipophilicity, improving membrane permeability.

- 5-Methylfuran may modulate selectivity for microbial targets (e.g., antifungal activity observed in analogs) .

Q. What purification methods are effective post-synthesis?

- Column Chromatography: Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3).

- Recrystallization: Ethanol or ethanol/water mixtures yield crystals with >95% purity.

Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What stability considerations apply under varying pH/temperature?

- pH Stability: Hydroxyethyl groups may oxidize under basic conditions (pH >9). Test stability in buffered solutions (pH 3–7.4) over 24–72 hours.

- Thermal Stability: Decomposition observed above 150°C; store at –20°C under inert atmosphere .

Advanced Questions

Q. How to optimize reaction conditions to improve yield and purity?

- Catalyst Screening: Compare Cu(I) sources (CuSO4/sodium ascorbate vs. TBTA-accelerated systems) to reduce side products.

- Solvent Effects: Test DMF vs. THF for solubility of intermediates. DMF improves reaction homogeneity but may require rigorous post-reaction washing.

- Microwave-Assisted Synthesis: Reduce reaction time (2–4 hours vs. 12–24 hours) while maintaining yields >70% .

Q. How to resolve contradictions in biological activity data across studies?

- Substituent Analysis: Compare fluorophenyl (electron-withdrawing) vs. thiophene (electron-rich) analogs. For example, fluorophenyl derivatives may show reduced CYP450 inhibition but enhanced antimicrobial activity.

- Dose-Response Studies: Use IC50/EC50 curves to differentiate true activity from assay noise. Address solubility artifacts (e.g., DMSO vehicle optimization) .

Q. How to design derivatives to enhance solubility without compromising activity?

- Polar Group Introduction: Add –OH or –NH2 to the furan methyl group (e.g., 5-hydroxymethylfuran).

- Prodrug Strategies: Esterify the hydroxyethyl group for improved aqueous solubility (hydrolyzed in vivo).

- Computational LogP Prediction: Use tools like MarvinSketch to balance lipophilicity (target LogP 2–4) .

Q. How to employ computational methods to predict binding modes?

- Molecular Docking: Use AutoDock Vina with crystal structures of target enzymes (e.g., EGFR kinase PDB: 1M17). Prioritize poses where triazole forms H-bonds with catalytic lysine residues.

- MD Simulations: Assess fluorine’s impact on binding pocket interactions (e.g., fluorophenyl’s hydrophobic/electrostatic effects) .

Q. How to analyze the impact of stereochemistry on bioactivity?

- Chiral Synthesis: Use Evans auxiliaries or asymmetric catalysis to isolate enantiomers.

- Biological Assays: Compare enantiomers in enzyme inhibition assays (e.g., COX-1/COX-2 selectivity). For example, (R)-enantiomers may show 10-fold higher potency than (S)-forms .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.